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Compound of Interest

Compound Name: Cyclopropylamine
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine, a saturated heterocyclic amine, is a vital building block in modern organic
and medicinal chemistry. Its unique strained three-membered ring structure imparts distinct
physical and chemical properties that are leveraged in the synthesis of a wide array of
pharmaceuticals and agrochemicals. The incorporation of the cyclopropyl moiety can
significantly influence a molecule's conformational rigidity, metabolic stability, and binding
affinity to biological targets. This technical guide provides a comprehensive overview of the
core physical and chemical characteristics of cyclopropylamine, detailed experimental
protocols for its synthesis, and an exploration of its biological activities, with a focus on its role
as an enzyme inhibitor.

Physical and Chemical Properties

Cyclopropylamine is a colorless, volatile liquid with a characteristic amine-like odor. Its
physical and chemical properties are summarized in the tables below.

General and Physical Properties
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Property Value Reference(s)
Molecular Formula CsHsN [1112]
Molecular Weight 57.09 g/mol [2]
Appearance Clear, colorless liquid [1]

Odor Amine-like [2]

Boiling Point 49-50 °C [1][2]

Melting Point -50 °C [2]

Density 0.824 g/mL at 25 °C [11[2]
Refractive Index (n2°/D) 1.420 [1][2]

Vapor Pressure 4.67 psi (20 °C) [2]

pKa 9.10 [2]

Solubility Miscible with water, ethanol, 2]

ether, and chloroform.
LogP 0.070 [2]
Safety and Handling

Property Value Reference(s)
Flash Point -14 °F (1 °C) [2]
Autoignition Temperature 527 °F [3]

Hazard Statements

Highly flammable liquid and
vapor (H225), Harmful if
swallowed (H302), Causes
severe skin burns and eye
damage (H314).

[4]

LD50 (Oral, Rat)

445 mg/kg

[4]115]
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Spectroscopic Characteristics

The structural features of cyclopropylamine give rise to a unique spectroscopic signature.

'H NMR Spectroscopy

The *H NMR spectrum of cyclopropylamine is characterized by signals corresponding to the
methine proton and the diastereotopic methylene protons of the cyclopropyl ring, as well as the
protons of the amine group.

Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
-NH:z ~1.1 broad singlet
CH-NH:2 ~2.4 multiplet
-CH2- (cis) ~0.4 multiplet
-CH2- (trans) ~0.2 multiplet

Note: Chemical shifts can vary depending on the solvent and concentration. The methine
proton is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.
The methylene protons of the cyclopropyl ring appear at unusually high field, a characteristic
feature of strained ring systems.

3C NMR Spectroscopy

The 3C NMR spectrum provides further insight into the carbon framework of the molecule.

Carbon Chemical Shift (0, ppm)
CH-NH:z ~32
-CHa- ~3

Note: Chemical shifts are approximate and can vary with experimental conditions. The upfield
chemical shift of the methylene carbons is a hallmark of the cyclopropy! ring.
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Infrared (IR) Spectroscopy

The IR spectrum of cyclopropylamine displays characteristic absorption bands for the N-H

and C-H bonds.

Functional Group

Wavenumber (cm—?)

Description

Primary amine, symmetric and

N-H stretch 3360, 3280 ) )
asymmetric stretching
) C-H bonds of the cyclopropyl
C-H stretch (ring) ~3080, 3000 )
ring
Scissoring vibration of the
N-H bend ~1590 ) )
primary amine
C-H bend ~1450 Methylene scissoring
) ] "Breathing" mode of the
Ring deformation ~1020

cyclopropane ring

Primary amines typically show two N-H stretching bands, which are evident in the spectrum of

cyclopropylamine.[6]

Mass Spectrometry

The electron ionization (El) mass spectrum of cyclopropylamine shows a molecular ion peak

and characteristic fragmentation patterns.

m/z lon Description
57 [C3H7N]*e Molecular ion (M+e)
56 [CsHeN]* Loss of a hydrogen atom
o-cleavage, loss of a methyl
42 [C2HaN]* )
radical
Base peak, cleavage of the C-
30 [CHaN]* C bond adjacent to the

nitrogen
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The base peak at m/z 30 is a result of the stable iminium cation formed upon a-cleavage, a
common fragmentation pathway for primary amines.[6][7]

Chemical Reactivity and Synthesis

The reactivity of cyclopropylamine is dominated by the nucleophilicity of the amino group and
the inherent strain of the cyclopropyl ring.[8] It readily reacts with electrophiles such as
carboxylic acid halides to form amides and with aldehydes and ketones to yield imines.[2]

Experimental Protocol: Synthesis of Cyclopropylamine
via Hofmann Rearrangement of
Cyclopropanecarboxamide

This protocol is based on the well-established Hofmann rearrangement, a reliable method for
the synthesis of primary amines from primary amides.[2][9]

Materials:

Cyclopropanecarboxamide

e Sodium hydroxide (NaOH)

o Sodium hypochlorite (NaOCI) solution (e.g., commercial bleach)
e Hydrochloric acid (HCI)

o Diethyl ether

« Distilled water

* Ice bath

» Round-bottom flask

o Magnetic stirrer

e Dropping funnel
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« Distillation apparatus
Procedure:

o Preparation of the Hofmann Reagent: In a round-bottom flask equipped with a magnetic
stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water. Slowly add
sodium hypochlorite solution to the cold NaOH solution while stirring. Maintain the
temperature below 10 °C.

» Amide Addition: Dissolve cyclopropanecarboxamide in a minimal amount of cold water.
Slowly add this solution to the cold Hofmann reagent with vigorous stirring. The temperature
should be maintained between 0 and 10 °C.

o Rearrangement: After the addition is complete, slowly warm the reaction mixture to room
temperature and then heat to approximately 70-80 °C. The reaction is typically complete
when a clear solution is formed.

« |solation of Cyclopropylamine: Set up a distillation apparatus. Distill the reaction mixture to
collect an aqueous solution of cyclopropylamine.

 Purification (Optional): The agueous solution of cyclopropylamine can be used directly for
many applications. To obtain the pure amine, the distillate can be saturated with potassium
hydroxide pellets to salt out the amine. The organic layer is then separated, dried over
anhydrous potassium carbonate, and fractionally distilled.

Safety Precautions: The Hofmann rearrangement involves the formation of an isocyanate
intermediate and should be performed in a well-ventilated fume hood. Sodium hydroxide and
sodium hypochlorite are corrosive and should be handled with appropriate personal protective
equipment.

Biological Activity and Signaling Pathways

Cyclopropylamine and its derivatives are known to exhibit significant biological activity,
primarily as mechanism-based inhibitors of certain enzymes.

Inhibition of Monoamine Oxidase (MAO)
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Cyclopropylamine is a known inhibitor of monoamine oxidases (MAO-A and MAO-B),
flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[1][10] The inhibitory
mechanism involves the oxidation of the cyclopropylamine by the FAD cofactor, leading to the
formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible
inhibition.[1][3]

4 MAO Active Site

\
MAO (FAD_red) Irreversible Inhibition Inactive MAO
Covalent Adduct Formation
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Click to download full resolution via product page

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by cyclopropylamine.

Inactivation of Cytochrome P450 Enzymes

Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 (CYP)
enzymes.[11][12] The proposed mechanism involves an initial one-electron oxidation of the
nitrogen atom by the activated heme iron of the CYP enzyme. This is followed by the ring
opening of the cyclopropyl group to form a reactive radical species that can covalently bind to
the enzyme, leading to its inactivation.[11][12]
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Caption: Mechanism of Cytochrome P450 inactivation by cyclopropylamine.

Conclusion

Cyclopropylamine's distinct structural and electronic properties make it a valuable and
versatile molecule in chemical research and development. Its physical characteristics,
spectroscopic signature, and chemical reactivity are well-defined, providing a solid foundation
for its application in synthesis. Furthermore, its ability to act as a mechanism-based inhibitor of
key enzymes like MAO and cytochrome P450 highlights its importance in drug discovery and
development. This guide provides core technical information to aid researchers and scientists
in harnessing the full potential of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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